2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide
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Description
2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, also known as BZS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BZS belongs to the class of sulfonamides and has been studied extensively for its various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds structurally related to 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide have been synthesized and studied for their antimicrobial and antitumor activities. For instance, sulfonamide derivatives exhibited significant antimicrobial activity, with some compounds showing high activity against most strains. The synthesized compounds displayed good antifungal activity against various strains, and a few demonstrated significant antitumor activity against different cancer cell lines (Fahim & Ismael, 2019).
Enzyme Inhibition
Several studies have focused on enzyme inhibition properties of these compounds. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant activity for urease inhibition, outperforming the standard used in the study. This indicates their potential use in treating diseases related to urease enzyme malfunction (Gull et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their ligand-protein interactions, revealing potential biological applications. Additionally, photochemical and thermochemical modeling of these compounds showed promising results for their use as photosensitizers in dye-sensitized solar cells, indicating their potential in renewable energy applications (Mary et al., 2020).
Photophysical Properties
Studies on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals have provided insights into their molecular assemblies and interactions. The hydrogen bond associations and their characteristic nature depending on the substituent in the benzothiazole moiety have been elucidated, contributing to the understanding of their chemical behavior and potential applications (Balijapalli et al., 2017).
properties
IUPAC Name |
2-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-2-14-9-6-10-15-17(14)20-18(24-15)19-16(21)12-25(22,23)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJRIOHGJJUHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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